

Introduction: The Benzamide Scaffold and the Transformative Role of Halogenation

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Compound of Interest

Compound Name: 2,4-Dichloro-6-methylbenzamide

CAS No.: 175278-27-0

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Benzamides represent a cornerstone scaffold in medicinal chemistry and materials science. These molecules, characterized by a carboxamide group attached to a benzene ring, are prevalent in numerous biologically active compounds, including drugs, agrochemicals, and research probes.[1] Their synthetic accessibility and the ease with which they can be modified make them an attractive starting point for drug discovery programs.[2][3] The core structure provides a rigid platform for the precise spatial arrangement of functional groups, facilitating interactions with biological targets such as enzymes and receptors.

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzamide scaffold is a powerful and widely employed strategy in medicinal chemistry to modulate a compound's biological profile. Halogenation can profoundly influence a molecule's physicochemical properties, including:

- **Lipophilicity:** Halogens, particularly chlorine and bromine, significantly increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.
- **Metabolic Stability:** The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

- **Binding Affinity:** Halogens can participate in various non-covalent interactions, including hydrophobic and polar interactions.[4] A key interaction is the "halogen bond," a highly directional interaction between an electrophilic region on the halogen and a nucleophilic site on the target protein, which can significantly enhance binding affinity and selectivity.
- **Electronic Effects:** The strong electron-withdrawing nature of halogens can alter the electronic distribution within the aromatic ring, influencing the acidity or basicity of nearby functional groups and modulating interactions with the target.[4]

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of halogenated benzamides across various therapeutic and industrial applications. We will delve into the specific effects of different halogens and their positional isomers on biological activity, discuss synthetic strategies, detail key experimental protocols for SAR evaluation, and provide insights into the rational design of next-generation halogenated benzamide derivatives.

Core Principles of Halogen Substitution in Benzamide SAR

The strategic placement of halogens on the benzamide ring system is a nuanced process. The choice of the halogen and its position (ortho, meta, or para) can lead to dramatically different biological outcomes. Understanding these relationships is fundamental to optimizing lead compounds.

General Structure and Key Interaction Points

The foundational benzamide structure offers multiple points for modification. The primary focus of this guide is on halogenation of the benzoyl ring, but modifications to the amine moiety are also crucial for tuning activity.

Caption: General structure of a halogenated benzamide.

The Role of Specific Halogens

- **Fluorine:** Due to its small size and high electronegativity, fluorine is often used as a bioisostere for hydrogen. It can form strong hydrogen bonds and block metabolic pathways without significantly increasing molecular size. In some fungicidal benzamides, a 2-fluoro (ortho) substituent was found to be superior for inhibitory activity against various fungi.[5]

- Chlorine: Chlorine provides a balance of size, lipophilicity, and electronic effects. It is a common choice for enhancing membrane permeability and can participate in favorable halogen bonding. Chlorinated benzamides have shown a wide range of activities, from antimicrobial to anticancer.[6][7]
- Bromine & Iodine: These larger halogens are highly lipophilic and are potent halogen bond donors. Their introduction can lead to significant gains in potency. For example, in one study, the addition of an iodine atom to a compound led to a 1000-fold increase in potency, attributed to favorable electronic effects and interactions with the receptor site.[4]

Applications and SAR Insights

Halogenated benzamides have been successfully developed across multiple fields. The following sections explore the specific SAR for different biological activities.

Antimicrobial Activity

Halogenated benzamides have emerged as promising agents against both Gram-positive and Gram-negative bacteria.[8] A key target for some of these compounds is the FtsZ protein, which is essential for bacterial cell division.[9]

- SAR Insights:
 - In a series of benzodioxane-benzamides, a 2,6-difluorobenzamide moiety was identified as a critical pharmacophore for FtsZ inhibition.[9]
 - The nature and position of the halogen on other parts of the molecule can modulate the spectrum of activity. For instance, certain substitutions can confer activity against multidrug-resistant *Staphylococcus aureus* (MRSA) and even mutated *Escherichia coli* strains.[8]
 - Studies on N-(benzo[d]thiazol-2-yl)benzamide isomers showed that chlorine substitution generally rendered the compounds less soluble in water, a factor that must be balanced with activity.[6]

Insecticidal and Fungicidal Activity

Benzamides are a well-established class of pesticides. Halogenation is key to the efficacy of many commercial products.

- SAR Insights:
 - In a series of novel benzamides designed for pesticidal activity, compounds with a 2-fluoro substituent on the benzoyl ring demonstrated superior fungicidal activity against a panel of eight fungi.[5]
 - For larvicidal activity against mosquitos, specific halogenated benzamides showed 100% efficacy at 10 mg/L.[5][10] Interestingly, for some compounds, the position of the halogen substituent had little effect on larvicidal potency.[5]
 - The synthesis of N-(3-bromophenyl)-4-chlorobenzamide and N-(3-bromophenyl)-2-chlorobenzamide has been explored for developing alternative insecticides that are safe for humans and the environment.[11]

Anticancer Activity

The benzamide scaffold is present in several anticancer agents, including histone deacetylase (HDAC) inhibitors and inhibitors of protein-protein interactions.

- SAR Insights:
 - For bis-benzamide inhibitors of the androgen receptor (AR), a nitro group at the N-terminus was found to be essential for biological activity.[12][13][14] This highlights that while halogenation is a key strategy, other substituents work in concert to determine overall activity.
 - In the development of HDAC inhibitors, the ortho-amino group on the benzamide moiety acts as a crucial zinc-binding group (ZBG), essential for chelating the zinc ion in the enzyme's active site.[15] Halogenation on other parts of the molecule is then used to fine-tune potency and selectivity.
 - Benzamide riboside (BR) and its analogues act as inhibitors of IMP dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanylates in proliferating cancer cells. [16]

The following table summarizes representative quantitative SAR data for halogenated benzamides against various targets.

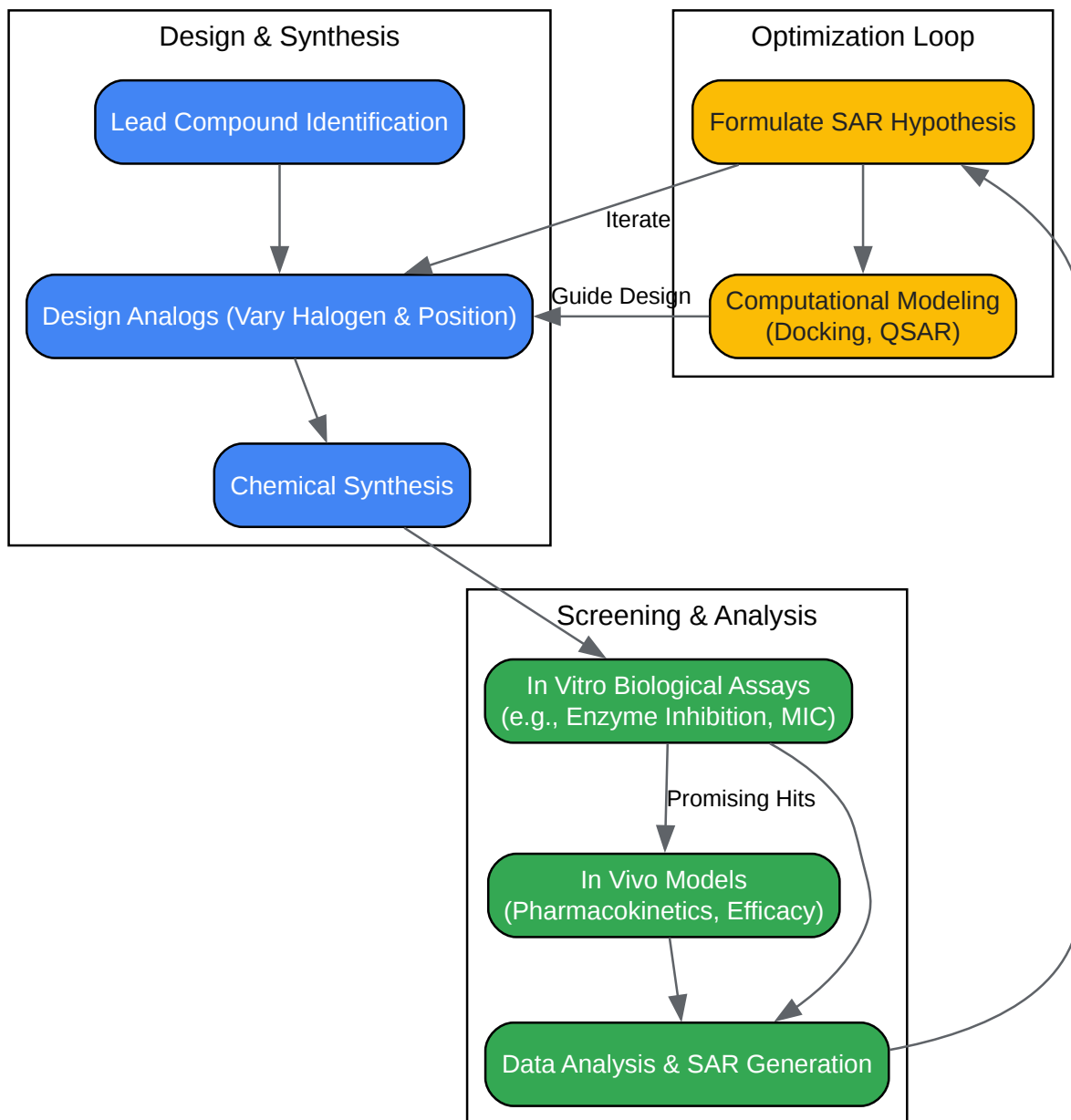
Compound Class	Halogen Substitution	Target/Assay	Activity (IC ₅₀ / MIC / % Inhibition)	Reference
Pyridine-linked Benzamide	2-F on Benzoyl Ring	Botrytis cinerea	90.5% inhibition @ 50 mg/L	[10]
Pyridine-linked Benzamide	Unspecified	Mosquito Larvae	100% mortality @ 10 mg/L	[5]
Bis-Benzamide	Varies (non-halogen)	PCa Cells (LNCaP)	IC ₅₀ = 16 nM	[12][13]
Benzimidazole-based	Varies	N. gonorrhoeae	MIC values reported	[17]
HDAC Inhibitor	4-Cl on linker	HDAC1	IC ₅₀ = 0.83 μM	[15]

Experimental Design and Methodologies

A robust SAR study relies on well-designed synthetic protocols and reliable biological assays. The causality behind experimental choices is critical for generating meaningful data.

Workflow for SAR Investigation

The process of elucidating SAR is iterative, involving a continuous feedback loop between chemical synthesis and biological testing, often supported by computational modeling.



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Caption: Iterative workflow for structure-activity relationship studies.

Protocol 1: General Synthesis of Halogenated Benzamides via Acylation

This protocol describes a common and reliable method for synthesizing N-substituted benzamides from a halogenated benzoyl chloride and a primary or secondary amine. The use of a base like pyridine is crucial to neutralize the HCl byproduct, driving the reaction to completion.

Objective: To synthesize a target halogenated benzamide.

Materials:

- Halogenated benzoyl chloride (1.0 eq)
- Substituted amine (1.1 eq)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Pyridine or Triethylamine (1.5 eq)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Stir plate, round-bottom flask, addition funnel, separatory funnel

Step-by-Step Procedure:

- Reaction Setup: Dissolve the substituted amine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
- Acyl Chloride Addition: Dissolve the halogenated benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the benzoyl chloride solution dropwise to the stirring amine solution over 15-20 minutes.
 - Causality Note: Dropwise addition at 0 °C is performed to control the exothermic reaction and prevent side product formation.

- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Workup:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with 1M HCl (to remove excess pyridine/amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
 - **Self-Validation:** Each washing step removes specific impurities. Successful separation is confirmed by pH testing of the aqueous layers.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure halogenated benzamide.
- **Characterization:** Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.^[10]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a halogenated benzamide against a bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To quantify the antibacterial activity of synthesized compounds.

Materials:

- Synthesized halogenated benzamides dissolved in DMSO (e.g., 10 mg/mL stock)
- Bacterial strain (e.g., *S. aureus*)
- Cation-adjusted Mueller-Hinton Broth (MHB)

- Sterile 96-well microtiter plates
- Positive control antibiotic (e.g., Ampicillin)
- Negative control (DMSO vehicle)
- Spectrophotometer or plate reader (optional)

Step-by-Step Procedure:

- **Bacterial Inoculum Preparation:** Culture the bacterial strain overnight. Dilute the culture in MHB to achieve a standardized concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Compound Dilution:** In a 96-well plate, perform a two-fold serial dilution of the test compounds. Add 100 μ L of MHB to wells 2-12. Add 200 μ L of the compound stock solution (appropriately diluted from the DMSO stock) to well 1. Transfer 100 μ L from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Discard 100 μ L from well 10. Wells 11 and 12 will serve as controls.
- **Inoculation:** Add 100 μ L of the standardized bacterial inoculum to each well (wells 1-11).
- **Controls (Self-Validation):**
 - **Well 11 (Growth Control):** Add 100 μ L of bacterial inoculum to 100 μ L of MHB containing the same percentage of DMSO as the test wells. This well should show robust growth.
 - **Well 12 (Sterility Control):** Add 200 μ L of uninoculated MHB. This well should remain clear.
 - A separate dilution series should be run for a known antibiotic as a positive control.
- **Incubation:** Cover the plate and incubate at 37 °C for 18-24 hours.
- **MIC Determination:** Determine the MIC by visual inspection. The MIC is the lowest concentration well in which no turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD_{600}).

Conclusion and Future Directions

The structure-activity relationship of halogenated benzamides is a rich and dynamic field of study. Halogenation provides a powerful tool for medicinal chemists to fine-tune the properties of benzamide-based molecules, leading to the development of potent and selective agents for diverse applications. The strategic introduction of fluorine, chlorine, bromine, and iodine can modulate lipophilicity, block metabolic degradation, and introduce specific, high-affinity interactions like halogen bonding.

Future research will likely focus on several key areas:

- **Enhanced Selectivity:** Leveraging computational tools to design halogenation patterns that confer selectivity for specific enzyme isoforms or receptor subtypes, thereby reducing off-target effects.
- **Multi-Target Ligands:** Designing single molecules that can modulate multiple targets by incorporating different halogenated pharmacophores.
- **Novel Halogen Interactions:** Exploring less common halogen interactions and their application in targeting challenging proteins.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full potential of halogenated benzamides as therapeutic agents and industrial compounds will continue to be unlocked.

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